N-(imidazo[1,2-a]pyridin-8-yl)acetamide
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Overview
Description
N-(imidazo[1,2-a]pyridin-8-yl)acetamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-8-yl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[1,2-a]pyridin-8-yl)acetamide undergoes various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
N-(imidazo[1,2-a]pyridin-8-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(imidazo[1,2-a]pyridin-8-yl)acetamide include:
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyrazine: Shares the imidazo core structure but with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-imidazo[1,2-a]pyridin-8-ylacetamide |
InChI |
InChI=1S/C9H9N3O/c1-7(13)11-8-3-2-5-12-6-4-10-9(8)12/h2-6H,1H3,(H,11,13) |
InChI Key |
UUBSWSBIHDVQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CN2C1=NC=C2 |
Origin of Product |
United States |
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